![molecular formula C4H5Cl3O2S2 B14468247 Methyl [(trichloromethyl)disulfanyl]acetate CAS No. 65540-50-3](/img/structure/B14468247.png)
Methyl [(trichloromethyl)disulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(trichloromethyl)disulfanyl]acetate is an organosulfur compound with the molecular formula C₄H₅Cl₃O₂S₂. This compound is characterized by the presence of a trichloromethyl group and a disulfanyl linkage, making it a unique and interesting molecule for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(trichloromethyl)disulfanyl]acetate typically involves the reaction of trichloromethyl disulfide with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is usually conducted in a batch or continuous flow reactor, depending on the production requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(trichloromethyl)disulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl linkage to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl [(trichloromethyl)disulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of methyl [(trichloromethyl)disulfanyl]acetate involves its interaction with various molecular targets. The trichloromethyl group and disulfanyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethane (Chloroform): Contains a trichloromethyl group but lacks the disulfanyl linkage.
1,1,1-Trichloroethane: Another trichloromethyl-containing compound with different chemical properties.
Chloral: Contains a trichloromethyl group and is used in various chemical applications.
Uniqueness
Methyl [(trichloromethyl)disulfanyl]acetate is unique due to the presence of both the trichloromethyl group and the disulfanyl linkage.
Propriétés
Numéro CAS |
65540-50-3 |
|---|---|
Formule moléculaire |
C4H5Cl3O2S2 |
Poids moléculaire |
255.6 g/mol |
Nom IUPAC |
methyl 2-(trichloromethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H5Cl3O2S2/c1-9-3(8)2-10-11-4(5,6)7/h2H2,1H3 |
Clé InChI |
HZISRHXQFHSXDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
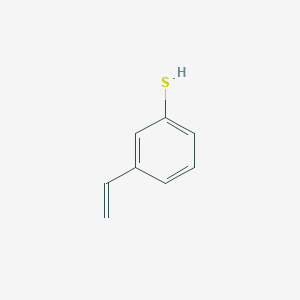


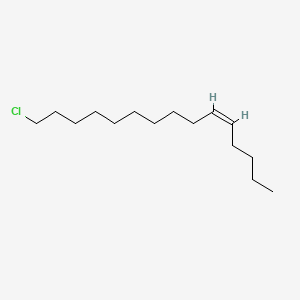
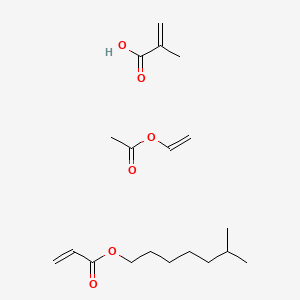
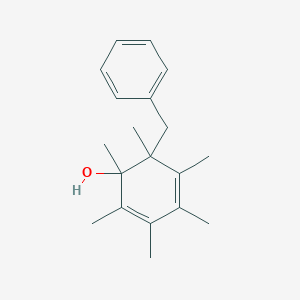
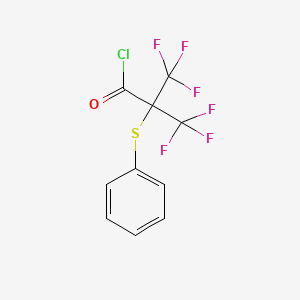
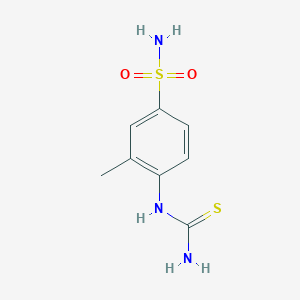
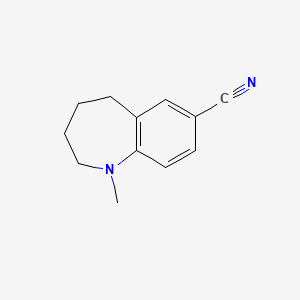
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
